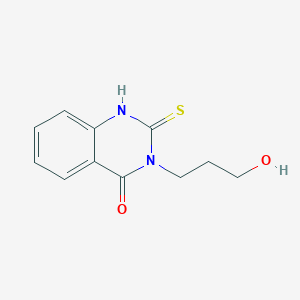

3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-hydroxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c14-7-3-6-13-10(15)8-4-1-2-5-9(8)12-11(13)16/h1-2,4-5,14H,3,6-7H2,(H,12,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSCELNVXTZYSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368863 |

Source

|

| Record name | 3-(3-Hydroxypropyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16024-87-6 |

Source

|

| Record name | 3-(3-Hydroxypropyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry. The quinazolinone scaffold is a well-established pharmacophore found in numerous biologically active compounds. The introduction of a 3-hydroxypropyl substituent at the N-3 position and a thioxo group at the C-2 position can significantly influence the molecule's physicochemical properties and biological activity. This document outlines a feasible synthetic approach, detailed experimental protocols, and potential biological relevance based on analogous structures.

Synthetic Strategy

The synthesis of this compound can be achieved through several established methods for quinazolinone synthesis. A highly efficient and common approach is the one-pot, three-component reaction involving isatoic anhydride, a primary amine (3-amino-1-propanol), and a thiocarbonyl source. This method is advantageous due to its operational simplicity and the ready availability of the starting materials.

An alternative pathway involves the reaction of an anthranilic acid derivative with an appropriate isothiocyanate. For the target molecule, this would necessitate the synthesis of 2-isothiocyanatobenzoic acid or its ester, followed by condensation with 3-amino-1-propanol.

This guide will focus on the one-pot synthesis from isatoic anhydride due to its convergent nature and efficiency.

Experimental Protocols

Method 1: One-Pot Synthesis from Isatoic Anhydride

This protocol is adapted from established procedures for the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives.[1][2]

Materials:

-

Isatoic anhydride

-

3-Amino-1-propanol

-

Carbon disulfide (CS₂)

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., ethanol, N,N-dimethylformamide (DMF))

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

To a stirred solution of isatoic anhydride (1.0 equivalent) in a suitable solvent such as ethanol, add 3-amino-1-propanol (1.1 equivalents).

-

The reaction mixture is heated to reflux for 1-2 hours to facilitate the formation of the intermediate 2-aminobenzamide derivative.

-

After cooling the mixture to room temperature, a base such as potassium carbonate (2.0 equivalents) is added, followed by the dropwise addition of carbon disulfide (1.5 equivalents).

-

The reaction mixture is then heated to reflux for an additional 6-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with dilute hydrochloric acid to a pH of approximately 5-6, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane mixture).

Characterization:

The structure of the synthesized this compound should be confirmed by spectroscopic methods:

-

¹H NMR: Expected signals for the aromatic protons of the quinazolinone ring, the methylene protons of the hydroxypropyl chain, and the hydroxyl proton.

-

¹³C NMR: Expected signals for the carbonyl and thioxo carbons, the aromatic carbons, and the carbons of the hydroxypropyl chain.[3]

-

IR: Characteristic absorption bands for N-H, C=O, C=S, and O-H functional groups.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the target compound (C₁₁H₁₂N₂O₂S).

Data Presentation

While specific quantitative data for the synthesis of the title compound is not available in the cited literature, Table 1 summarizes typical reaction parameters and outcomes for the synthesis of analogous 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, which can serve as a benchmark for optimization.

| Starting Materials | Reagents/Catalyst | Solvent | Reaction Time (h) | Temperature | Yield (%) | Reference |

| Anthranilic acid, Aryl isothiocyanate | Glacial Acetic Acid | AcOH | 10 | Reflux | - | [3] |

| 1-(2-bromobenzoyl)-3-(2-fluorophenyl)thiourea | Sodium tertiary butoxide | DMF | 1-3 | 70-80 °C | - | [4] |

| Isatoic anhydride, Amine, Chloroform, Sulfur | Basic conditions | - | - | - | High | [2] |

| Methyl 2-isothiocyanatobenzoate, 2-aminoalkylimidazole | - | - | - | - | - | [5] |

Table 1: Summary of Reaction Conditions for the Synthesis of 2-Thioxo-Quinazolinone Derivatives.

Biological Activity and Signaling Pathways

Derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one have been reported to exhibit a range of biological activities, most notably cytotoxic effects against various cancer cell lines.[3][6] The mechanism of this cytotoxicity is often linked to the induction of apoptosis.

Apoptosis Induction Pathway

Several studies on analogous compounds have shown that they can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4] This involves the modulation of key apoptosis-regulating proteins.

Caption: Proposed apoptotic pathway induced by 2-thioxo-quinazolinone analogs.

Experimental Workflow for Cytotoxicity Assessment

A typical workflow to evaluate the cytotoxic properties of the synthesized compound is outlined below.

Caption: Workflow for evaluating the cytotoxic activity of the synthesized compound.

Quantitative Biological Data of Analogous Compounds

The following table presents the cytotoxic activity of some 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives against human colon carcinoma cell lines. This data provides a reference for the potential potency of the title compound.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 3a | LoVo | 294.32 ± 8.41 | [3] |

| 3a | HCT-116 | 298.05 ± 13.26 | [3] |

| 3f | LoVo | 383.5 ± 8.99 | [3] |

| 3f | HCT-116 | 323.59 ± 3.00 | [3] |

Table 2: Cytotoxic Activity (IC₅₀) of 3-Aryl-2-thioxo-quinazolin-4(1H)-one Derivatives.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and potential biological evaluation of this compound. By leveraging established synthetic methodologies for the quinazolinone scaffold, researchers can efficiently produce this target compound. Furthermore, based on the known activities of structurally related molecules, the synthesized compound warrants investigation for its potential cytotoxic and apoptosis-inducing properties, making it a person of interest for further studies in drug discovery and development. The provided experimental outlines and data serve as a valuable resource for initiating such investigations.

References

- 1. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Novel Synthesis Methods for 2-Thioxo-quinazolin-4(1H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-thioxo-quinazolin-4(1H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide spectrum of biological activities. The development of efficient, cost-effective, and environmentally benign synthetic methodologies for this class of compounds is of paramount importance for drug discovery and development. This technical guide provides an in-depth overview of modern and novel synthesis methods for 2-thioxo-quinazolin-4(1H)-one derivatives, with a focus on green chemistry approaches, multicomponent reactions, and the use of alternative energy sources such as microwave and ultrasound irradiation.

Green Synthesis Approaches

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. For the synthesis of 2-thioxo-quinazolin-4(1H)-one derivatives, several green protocols have been developed that utilize water as a solvent or are performed under solvent-free conditions, thereby reducing the reliance on volatile and often toxic organic solvents.

One prominent green method involves the reaction of 2-aminobenzamide with various isothiocyanates. This approach has been successfully carried out in water at elevated temperatures or under solvent-free conditions, offering high yields and straightforward product isolation.[1][2]

Experimental Protocol: Green Synthesis from 2-Aminobenzamide and Isothiocyanates[2]

Method A: In Water

-

A mixture of 2-aminobenzamide (1 mmol) and the corresponding isothiocyanate (1.1 mmol) in water (10 mL) is stirred at 60 °C.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion (typically 16 hours), the reaction mixture is cooled to room temperature.

-

The precipitated product is collected by filtration, washed with water, and dried to afford the pure 2-thioxo-quinazolin-4(1H)-one derivative.

Method B: Solvent-Free

-

An intimate mixture of 2-aminobenzamide (1 mmol) and the appropriate isothiocyanate (1.1 mmol) is heated at 100 °C in a sealed vessel.

-

The reaction is monitored by TLC.

-

After the stipulated time (typically 16 hours), the reaction mixture is cooled to room temperature.

-

The solid product is then purified by recrystallization from a suitable solvent (e.g., ethanol).

| Reactant 1 | Reactant 2 | Method | Temperature (°C) | Time (h) | Yield (%) |

| 2-Aminobenzamide | Phenyl isothiocyanate | A (Water) | 60 | 16 | 85 |

| 2-Aminobenzamide | Phenyl isothiocyanate | B (Solvent-Free) | 100 | 16 | 90 |

| 2-Aminobenzamide | Allyl isothiocyanate | A (Water) | 60 | 16 | 82 |

| 2-Aminobenzamide | Allyl isothiocyanate | B (Solvent-Free) | 100 | 16 | 88 |

| 2-Aminobenzamide | Methyl isothiocyanate | A (Water) | 60 | 16 | 78 |

| 2-Aminobenzamide | Methyl isothiocyanate | B (Solvent-Free) | 100 | 16 | 85 |

Table 1: Quantitative Data for Green Synthesis of 2-Thioxo-quinazolin-4(1H)-one Derivatives.

Green Synthesis Pathways.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular complexity. Several MCRs have been developed for the synthesis of quinazolinone derivatives, often starting from isatoic anhydride. These reactions are typically one-pot procedures, which simplifies the experimental setup and reduces waste.

A notable example is the three-component condensation of isatoic anhydride, an aromatic aldehyde, and a primary amine or ammonium acetate.[3][4] This reaction can be catalyzed by various catalysts, including SnCl₂·2H₂O, under solvent-free conditions.[3]

Experimental Protocol: SnCl₂-Catalyzed Three-Component Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones[3]

-

A mixture of isatoic anhydride (1 mmol), an aromatic aldehyde (1 mmol), ammonium acetate (1.2 mmol), and SnCl₂·2H₂O (20 mol%) is heated at 110 °C under solvent-free conditions.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid residue is washed with water and then recrystallized from ethanol to afford the pure 2,3-dihydroquinazolin-4(1H)-one derivative.

| Aldehyde | Amine Source | Catalyst | Temperature (°C) | Time (min) | Yield (%) |

| Benzaldehyde | NH₄OAc | SnCl₂·2H₂O | 110 | 30 | 92 |

| 4-Chlorobenzaldehyde | NH₄OAc | SnCl₂·2H₂O | 110 | 25 | 95 |

| 4-Methoxybenzaldehyde | NH₄OAc | SnCl₂·2H₂O | 110 | 35 | 90 |

| 4-Nitrobenzaldehyde | NH₄OAc | SnCl₂·2H₂O | 110 | 20 | 96 |

| Aniline | Benzaldehyde | SnCl₂·2H₂O | 110 | 40 | 88 |

Table 2: Quantitative Data for the Three-Component Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones.

Multicomponent Reaction Pathway.

Ultrasound and Microwave-Assisted Synthesis

The use of alternative energy sources like ultrasound and microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.

Ultrasound-Assisted Synthesis

Ultrasound irradiation has been successfully employed for the synthesis of quinazolinone derivatives. A notable example is the one-pot, three-component condensation of isatoic anhydride, a primary aromatic amine or ammonium acetate, and a benzaldehyde derivative, catalyzed by mesoporous CoAl₂O₄ spinel nanocrystals under ultrasonic irradiation.[5][6]

-

A mixture of isatoic anhydride (1 mmol), a primary aromatic amine (1.1 mmol) or ammonium acetate (1.2 mmol), a benzaldehyde (1.0 mmol), and nano-CoAl₂O₄ (8 mol%) in ethanol (10 mL) is prepared.

-

The mixture is sonicated in an ultrasonic bath (40 W power) at 45 °C.

-

The reaction progress is monitored by TLC.

-

After completion, the catalyst is separated by filtration.

-

The filtrate is concentrated under reduced pressure, and the resulting solid is recrystallized from ethanol to yield the pure product.

| Aldehyde | Amine Source | Time (min) | Yield (%) |

| Benzaldehyde | Aniline | 15 | 95 |

| 4-Chlorobenzaldehyde | Aniline | 12 | 98 |

| 4-Methylbenzaldehyde | Aniline | 18 | 92 |

| Benzaldehyde | Ammonium Acetate | 20 | 90 |

Table 3: Quantitative Data for Ultrasound-Assisted Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones.

Ultrasound-Assisted Synthesis Workflow.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for the rapid synthesis of heterocyclic compounds. The synthesis of 4-phenylquinazolin-2(1H)-one derivatives has been efficiently achieved by irradiating a mixture of a 2-aminobenzophenone and urea in glacial acetic acid in a microwave reactor.[7] This method significantly reduces reaction times compared to conventional heating.

-

A mixture of the substituted 2-aminobenzophenone (1 mmol) and urea (15 mmol) in glacial acetic acid (10 mL) is placed in a sealed microwave tube.

-

The mixture is irradiated in a microwave reactor at 140 °C (200 W) for 30–45 minutes.

-

After cooling, the reaction mixture is filtered.

-

The collected precipitate is washed with water to give the desired 4-phenylquinazolin-2(1H)-one derivative.

| 2-Aminobenzophenone Substituent | Time (min) | Yield (%) |

| H | 30 | 92 |

| 5-Cl | 30 | 85 |

| 5-Br | 35 | 88 |

| 5-NO₂ | 45 | 31 |

| 4'-Cl | 30 | 78 |

Table 4: Quantitative Data for Microwave-Assisted Synthesis of 4-Phenylquinazolin-2(1H)-ones.

Microwave-Assisted Synthesis Workflow.

Iodine-Catalyzed Oxidative Cyclization

Iodine, as an inexpensive and readily available catalyst, has been utilized in the synthesis of tetracyclic quinazolinones through an oxidative desulfurative cyclization. This method provides a green route to complex heterocyclic systems in water. The reaction proceeds via the initial formation of a 3-(2-hydroxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one intermediate, which then undergoes in-situ iodine-catalyzed cyclization.[8]

Experimental Protocol: Iodine-Catalyzed Synthesis of Tetracyclic Quinazolinones[8]

-

A mixture of methyl isothiocyanatobenzoate (1 mmol) and 2-aminophenol (1.1 mmol) in water is stirred at room temperature to form the 3-(2-hydroxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one intermediate.

-

To this mixture, a catalytic amount of iodine, an oxidant (e.g., H₂O₂), and a base (e.g., K₂CO₃) are added.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the product is isolated by filtration, washed with water, and purified by recrystallization.

| Oxidant | Base | Time (h) | Yield (%) |

| H₂O₂ | K₂CO₃ | 6 | 85 |

| Oxone | NaHCO₃ | 8 | 78 |

| NaIO₄ | K₂CO₃ | 7 | 82 |

Table 5: Quantitative Data for Iodine-Catalyzed Synthesis of a Tetracyclic Quinazolinone.

Iodine-Catalyzed Two-Step Synthesis.

This guide provides a comprehensive overview of several novel and efficient methods for the synthesis of 2-thioxo-quinazolin-4(1H)-one and related quinazolinone derivatives. The detailed experimental protocols, quantitative data, and workflow diagrams are intended to be a valuable resource for researchers in the field of medicinal chemistry and drug development. The adoption of these modern synthetic strategies can lead to the more rapid and sustainable discovery of new therapeutic agents based on the quinazolinone scaffold.

References

- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 2. researchgate.net [researchgate.net]

- 3. echemcom.com [echemcom.com]

- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 5. sid.ir [sid.ir]

- 6. oiccpress.com [oiccpress.com]

- 7. Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Navigating the Therapeutic Potential of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones: A Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the reported mechanisms of action for the broader class of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives. As of this writing, specific mechanistic data for 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is not available in the public domain. The information presented herein is based on studies of structurally related compounds and is intended to serve as a foundational resource for research and development efforts involving this chemical scaffold.

The 2,3-dihydroquinazolin-4(1H)-one core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for a variety of biologically active compounds. The introduction of a thioxo group at the 2-position, creating the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one backbone, has been a key strategy in the development of novel therapeutic agents with a wide array of pharmacological activities. These derivatives have demonstrated potential as anticancer, anti-inflammatory, antioxidant, anticonvulsant, and antidiabetic agents, underscoring the versatility of this heterocyclic system.

This guide synthesizes the current understanding of the mechanisms of action associated with this class of compounds, presenting key quantitative data, detailing relevant experimental protocols, and visualizing implicated signaling pathways.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives across different biological targets and cell lines.

Table 1: Anticancer and Cytotoxic Activities

| Compound/Derivative | Cell Line | Assay | IC50/GI50 (µM) | Reference |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | HT29 (Colon) | MTT | <0.05 | [1] |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | U87 (Glioblastoma) | MTT | <0.05 | [1] |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | A2780 (Ovarian) | MTT | <0.05 | [1] |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | H460 (Lung) | MTT | <0.05 | [1] |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | BE2-C (Neuroblastoma) | MTT | <0.05 | [1] |

| 6-chloro-3-(3-(trifluoromethyl)phenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3a) | LoVo (Colon) | MTT | 294.32 ± 8.41 | [2] |

| 6-chloro-3-(3-(trifluoromethyl)phenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3a) | HCT-116 (Colon) | MTT | 298.05 ± 13.26 | [2] |

| 6-chloro-3-(4-(trifluoromethyl)phenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3f) | LoVo (Colon) | MTT | 383.5 ± 8.99 | [2] |

| 6-chloro-3-(4-(trifluoromethyl)phenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3f) | HCT-116 (Colon) | MTT | 323.59 ± 3.00 | [2] |

Table 2: Enzyme Inhibition

| Compound/Derivative | Target Enzyme | Assay Type | IC50 (µM) | Reference |

| 6-bromo-3-(4-nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3g) | COX-2 | Enzyme Inhibition | - (100% inhibition at 0.561 mM) | [2] |

| 6-chloro-3-(3-(trifluoromethyl)phenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3a) | COX-2 | Enzyme Inhibition | - (98.45% inhibition at 0.529 mM) | [2] |

| 6,7-dimethoxy-3-(4-nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3h) | α-amylase | Enzyme Inhibition | - | [2] |

| 6,7-dimethoxy-3-(4-nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3h) | α-glucosidase | Enzyme Inhibition | - | [2] |

| Derivative 9q | Tyrosinase | Enzyme Inhibition | 34.67 ± 3.68 | [3] |

Table 3: Antioxidant Activity

| Compound/Derivative | Assay | IC50 (mM) | Reference |

| 6-bromo-3-(4-nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3g) | DPPH Radical Scavenging | 0.165 ± 0.005 | [2] |

| 6-chloro-3-(3-(trifluoromethyl)phenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3a) | DPPH Radical Scavenging | 0.191 ± 0.011 | [2] |

Core Mechanisms of Action

Research into 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives has revealed several key mechanisms through which these compounds exert their biological effects.

Anticancer Activity via Tubulin Polymerization Inhibition and Apoptosis Induction

A significant body of evidence points to the potent anticancer properties of this chemical class, primarily through the disruption of microtubule dynamics.

-

Inhibition of Tubulin Polymerization: Certain derivatives have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1][4] This action leads to a G2/M phase cell cycle arrest, ultimately inducing apoptosis in cancer cells.[1][4] The 2-substituted 2,3-dihydroquinazolin-4(1H)-ones, in particular, have been identified as promising tubulin polymerization inhibitors.[4]

-

Induction of Apoptosis: Beyond cell cycle arrest, these compounds can trigger programmed cell death through both intrinsic and extrinsic pathways. This is characterized by the modulation of apoptosis-regulating proteins such as Bax and Bcl-2, and the activation of initiator caspases-8 and -9, as well as the executioner caspase-3.[2]

Caption: Anticancer mechanism via tubulin inhibition and apoptosis.

Enzyme Inhibition

Derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one have been shown to inhibit a variety of enzymes implicated in different disease states.

-

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and is also implicated in carcinogenesis. Certain derivatives have demonstrated potent COX-2 inhibitory activity, suggesting their potential as anti-inflammatory and chemopreventive agents.[2]

-

α-Glucosidase and α-Amylase Inhibition: The inhibition of these carbohydrate-metabolizing enzymes is a therapeutic strategy for managing type 2 diabetes. Some 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones have been identified as dual inhibitors of α-glucosidase and α-amylase, indicating their potential as antidiabetic drugs.[2][5]

-

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders and in the cosmetics industry. Specific derivatives have shown potent tyrosinase inhibitory activity.[3]

Caption: Enzyme inhibition by 2-thioxo-quinazolinone derivatives.

Antioxidant Activity

Oxidative stress is a contributing factor to a multitude of chronic diseases. Several 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives have demonstrated potent antioxidant activity, primarily through their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[2][6] This property may contribute to their therapeutic effects in various disease models.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for the evaluation of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives.

MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Caption: Workflow for the MTT cytotoxicity assay.

Tubulin Polymerization Assay

-

Reaction Mixture Preparation: A reaction mixture containing tubulin, a fluorescence reporter (e.g., DAPI), and a polymerization buffer is prepared.

-

Compound Addition: The test compound or a control (e.g., paclitaxel as a promoter, nocodazole as an inhibitor) is added to the reaction mixture.

-

Fluorescence Monitoring: The polymerization of tubulin into microtubules is monitored over time by measuring the increase in fluorescence in a microplate reader at appropriate excitation and emission wavelengths.

-

Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to that of the controls to determine its inhibitory or promoting effect.

DPPH Radical Scavenging Assay

-

Reaction Setup: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with various concentrations of the test compound.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (e.g., 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Conclusion and Future Directions

The 2-thioxo-2,3-dihydroquinazolin-4(1H)-one scaffold represents a promising platform for the development of novel therapeutics with diverse mechanisms of action. The existing body of research highlights their potential in oncology, inflammatory diseases, diabetes, and beyond. While the specific mechanism of action for this compound remains to be elucidated, the data from related compounds provide a strong rationale for its investigation.

Future research should focus on:

-

Target Identification and Validation: Unraveling the specific molecular targets of these compounds will be crucial for understanding their mechanisms of action and for rational drug design.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one core will help in optimizing potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety Profiling: Promising candidates identified in vitro will require thorough evaluation in relevant animal models to assess their therapeutic potential and safety profiles.

By building upon the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this versatile and promising class of compounds.

References

- 1. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents [mdpi.com]

- 3. Design, synthesis, biological evaluation, and molecular docking study of thioxo-2,3-dihydroquinazolinone derivative as … [ouci.dntb.gov.ua]

- 4. Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

Spectroscopic and Structural Elucidation of 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and Mass Spectrometry) for the compound 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with quinazolinone derivatives. The guide details predicted spectral data based on the analysis of related compounds and provides standardized experimental protocols for data acquisition.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O₂S[1] |

| Molecular Weight | 236.29 g/mol [1] |

| CAS Number | 16024-87-6[1] |

| Appearance | Expected to be a solid. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The spectra are typically recorded in deuterated solvents such as DMSO-d₆.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.9-13.2 | Singlet (broad) | 1H | N¹-H |

| ~7.8-8.1 | Multiplet | 1H | Ar-H |

| ~7.6-7.8 | Multiplet | 1H | Ar-H |

| ~7.2-7.4 | Multiplet | 2H | Ar-H |

| ~4.5-4.7 | Triplet | 2H | N³-CH₂- |

| ~4.5 (broad) | Singlet | 1H | -OH |

| ~3.5-3.7 | Triplet | 2H | -CH₂-OH |

| ~1.9-2.1 | Multiplet | 2H | -CH₂-CH₂-CH₂- |

Note: The chemical shifts are estimations and can vary based on solvent and concentration. The N-H proton signal is often broad due to chemical exchange.[2]

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~174-176 | C=S (C²)[3] |

| ~160-164 | C=O (C⁴)[3] |

| ~140 | Quaternary Ar-C |

| ~135 | Ar-CH |

| ~128 | Ar-CH |

| ~126 | Ar-CH |

| ~115-120 | Quaternary Ar-C and Ar-CH |

| ~58-60 | -CH₂-OH |

| ~45-48 | N³-CH₂- |

| ~30-33 | -CH₂-CH₂-CH₂- |

Note: The chemical shifts are estimations based on data from similar quinazolinone structures.[3][4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data is typically acquired from a KBr pellet.

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (hydroxyl) |

| ~3200 | Medium | N-H stretch (amide)[3] |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (amide)[3] |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Medium-Strong | C=S stretch (thioamide) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Electron Impact (EI) is a common ionization method for such compounds.

Mass Spectral Data (Predicted)

| m/z | Interpretation |

| 236 | [M]⁺ (Molecular ion) |

| 218 | [M - H₂O]⁺ |

| 205 | [M - CH₂OH]⁺ |

| 177 | [M - C₃H₆OH]⁺ |

| 160 | [Quinazolinone core fragment] |

Experimental Protocols

The following are standard protocols for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[6] Ensure the sample is fully dissolved, using gentle warming or sonication if necessary.[6]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm and a relaxation delay of 1-2 seconds.[6]

-

¹³C NMR: Acquire the spectrum with proton broadband decoupling. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 0 to 200 ppm and a relaxation delay of 2 seconds.[6]

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak.[6]

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[6] Press the mixture into a thin, transparent pellet using a hydraulic press.[6]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[6]

-

Data Acquisition: Record a background spectrum of the empty sample holder. Then, place the KBr pellet in the holder and record the sample spectrum, typically from 4000 to 400 cm⁻¹.[6]

Mass Spectrometry (Electron Impact)

-

Sample Introduction: Introduce a small amount of the solid sample directly into the mass spectrometer via a direct insertion probe.[6]

-

Instrumentation: Use a mass spectrometer equipped with an Electron Impact (EI) ion source.[6]

-

Data Acquisition: The sample is vaporized by heating, and the resulting gas-phase molecules are ionized by a beam of electrons (typically 70 eV).[6] The resulting ions are then separated by the mass analyzer.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

References

A Technical Guide to the Crystal Structure Analysis of 2-Thioxo-quinazolin-4(1H)-one Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties.[1][2] Among these, the 2-thioxo-quinazolin-4(1H)-one core is of particular interest as a precursor for synthesizing novel therapeutic agents.[3][4] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships (SAR) and designing next-generation drugs with enhanced potency and selectivity.

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the atomic and molecular structure of a crystalline compound.[5][6] It provides detailed information on bond lengths, bond angles, conformational preferences, and intermolecular interactions, such as hydrogen bonding. This guide offers an in-depth overview of the synthesis, crystal structure analysis, and structural insights of 2-thioxo-quinazolin-4(1H)-one analogs, serving as a technical resource for professionals in drug discovery and development.

General Synthesis of 2-Thioxo-quinazolin-4(1H)-one Analogs

The synthesis of 1-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-ones is often achieved through the base-catalyzed intramolecular nucleophilic cyclization of 1-(2-haloaroyl)-3-aryl thioureas. This process typically involves an intramolecular nucleophilic substitution (SNAr) mechanism.[3]

Caption: General synthesis workflow for 2-thioxo-quinazolin-4(1H)-one analogs.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystal. The overall process involves growing high-quality crystals, collecting diffraction data, and using that data to solve and refine the molecular structure.

Crystal Growth

Obtaining a high-quality single crystal is the most critical and often the most challenging step.[7] The compound must be pure, and the crystallization process should be slow to allow for the formation of a well-ordered lattice.[8]

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The solution is filtered to remove dust particles and left undisturbed in a loosely covered container. As the solvent slowly evaporates, the concentration increases, leading to the formation of crystals.[8]

-

Liquid Diffusion: This method is useful when a compound is highly soluble. A solution of the compound is placed in a small tube, and a less dense, miscible "anti-solvent" (a liquid in which the compound is poorly soluble) is carefully layered on top. Crystals form at the interface where the two liquids slowly mix.[8]

Data Collection and Structure Solution

Once a suitable crystal (typically 0.03-0.3 mm in size) is obtained, it is mounted on a goniometer head in the X-ray diffractometer. The crystal is cooled (often to 100 K) to minimize thermal vibration of the atoms and then rotated in a beam of monochromatic X-rays. The X-rays diffract off the electron clouds of the atoms, creating a unique diffraction pattern that is recorded by a detector.[7] This data is then processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined using computational methods, which allows for the calculation of an electron density map. This map is interpreted to build an initial model of the molecular structure, which is then refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and angles.[5]

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data of Selected Analogs

The following table summarizes the crystallographic data for several 2-thioxo-quinazolin-4(1H)-one analogs and a closely related structure, providing a basis for structural comparison.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |

| 3-Methyl-2,3-dihydro-2-thioxoquinazolin-4(1H)-one | C₉H₈N₂OS | Monoclinic | C2/c | 24.273(5) | 9.026(2) | 8.2852(19) | 90 | 108.818(4) | 90 | 1718.2(7) | 8 | [9] |

| 6-Chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Molecule A/B) | C₁₆H₁₃ClN₂OS | - | - | - | - | - | - | - | - | - | - | [10] |

| 6-Methyl-3-phenylquinazoline-2,4(1H,3H)-dione* | C₁₅H₁₂N₂O₂ | Triclinic | P-1 | 7.8495(13) | 12.456(2) | 13.350(2) | 103.322(3) | 90.002(3) | 102.671(4) | 1237.5(3) | 4 | [11] |

Note: This is a related quinazoline-2,4-dione structure, included for comparative purposes.[11] Data for the 6-chloro analog was presented with two crystallographically independent molecules (A and B) in the asymmetric unit, but complete unit cell parameters were not available in the abstract.[10]

Structural Insights and Molecular Interactions

Crystal structure analysis reveals key features that govern the conformation and packing of these molecules in the solid state.

-

Planarity and Torsion Angles: The quinazoline ring system is generally planar. However, substituents can significantly influence the overall molecular conformation. For instance, in 6-chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, the dihedral angles between the quinazoline and the attached benzene ring were found to be 16.88° and 32.34° for the two independent molecules in the crystal lattice.[10]

-

Hydrogen Bonding: Intermolecular hydrogen bonds are critical in defining the crystal packing. In the solid state, these analogs often form networks of hydrogen bonds. Common interactions include N-H⋯S and C-H⋯O hydrogen bonds, which link molecules into chains or sheets.[10] For example, the crystal structure of 6-chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one features molecules linked by bifurcated intermolecular N-H⋯S and C-H⋯S hydrogen bonds.[10]

Biological Significance and Structure-Activity Relationship (SAR)

Quinazoline derivatives are known to inhibit various enzymes and receptors, with many acting as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[1] The binding affinity and inhibitory activity of these compounds are highly dependent on their three-dimensional structure.

Crystal structure analysis can reveal why certain conformations are more active than others. For example, studies on quinazolinone-based ligands have shown that the spatial relationship between different parts of the molecule, such as an "extended" versus a "folded" conformation, can dramatically impact receptor affinity.[12] An extended conformation might fit optimally into a receptor's binding pocket, while a folded one may cause steric clashes, leading to reduced activity.

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolinone analogs.

Conclusion

The crystal structure analysis of 2-thioxo-quinazolin-4(1H)-one analogs provides indispensable information for modern drug discovery. By precisely defining the molecular geometry and intermolecular interactions, SC-XRD allows researchers to build robust structure-activity relationship models. This detailed structural knowledge is crucial for the rational design and optimization of novel quinazoline-based therapeutic agents with improved efficacy and target specificity.

References

- 1. Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 6. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 7. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]

- 8. How To [chem.rochester.edu]

- 9. researchgate.net [researchgate.net]

- 10. 6-Chloro-3-phenethyl-2-thioxo-2,3-di-hydro-quinazolin-4(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Remarkable Conversion of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones into the Corresponding Quinazoline-2,4(1H,3H)-diones: Spectroscopic Analysis and X-Ray Crystallography - ProQuest [proquest.com]

- 12. Synthesis and X-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this guide synthesizes information from published literature on closely related 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives to present a predictive but thorough profile for researchers, scientists, and drug development professionals.

Core Compound Properties

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₂N₂O₂S[1]

-

CAS Number: 16024-87-6[1]

-

Molecular Weight: 236.29 g/mol

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 6-iodo-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Experimental) | 6-chloro-3-(3-(dimethylamino)propyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Computed) |

| Melting Point (°C) | Data not available | Data not available | Data not available |

| Boiling Point (°C) | Data not available | 430.827 at 760 mmHg | Data not available |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. Limited solubility in water is anticipated. | Data not available | Data not available |

| LogP | Data not available | 3.07370 | 2.2 |

| PSA (Ų) | Data not available | 69.88000 | 67.7 |

Synthesis and Characterization

The synthesis of 3-substituted 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones can be achieved through several established routes. A common and effective method involves the condensation of an appropriate anthranilic acid derivative with an isothiocyanate. For the target compound, this would involve the reaction of anthranilic acid with 3-hydroxypropyl isothiocyanate. Alternative one-pot multicomponent reactions using isatoic anhydride, an amine (3-amino-1-propanol), and a sulfur source have also been reported for analogous compounds.[2]

Proposed Experimental Protocol: Synthesis

This protocol is a generalized procedure based on the synthesis of related compounds.[3]

Materials:

-

Anthranilic acid

-

3-Amino-1-propanol

-

Carbon disulfide

-

Potassium hydroxide

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Formation of the Isothiocyanate (in situ or pre-synthesized): 3-Amino-1-propanol can be converted to 3-hydroxypropyl isothiocyanate using carbon disulfide in the presence of a base.

-

Reaction with Anthranilic Acid: A solution of anthranilic acid in ethanol is prepared. The 3-hydroxypropyl isothiocyanate is added to this solution.

-

Cyclization: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the aromatic protons of the quinazolinone ring, methylene protons of the propyl chain, and the hydroxyl proton. The chemical shifts and coupling patterns would confirm the structure. |

| ¹³C NMR | Resonances for the carbonyl carbon (C=O), thione carbon (C=S), aromatic carbons, and the aliphatic carbons of the hydroxypropyl group. |

| IR (cm⁻¹) | Characteristic absorption bands for N-H stretching, C=O stretching (around 1650-1700 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and O-H stretching (broad, around 3200-3500 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₂N₂O₂S). |

Biological Activity and Potential Signaling Pathways

Derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antioxidant effects.[4][5] The specific activity of the title compound has not been extensively reported, but it is anticipated to share some of these properties.

Potential Mechanisms of Action

-

Anticancer Activity: Some quinazolinone derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis in cancer cells.[6] Another potential mechanism is the inhibition of enzymes like dihydrofolate reductase, which is crucial for nucleotide synthesis.[6]

-

Antimicrobial Activity: The mechanism of antimicrobial action is not fully elucidated but may involve the disruption of microbial cell wall synthesis or other essential enzymatic processes.

-

Antioxidant Activity: The thione group and the overall electron-rich nature of the quinazolinone ring system may contribute to free radical scavenging activity.[3]

Visualizing the Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Visualizing a Potential Anticancer Signaling Pathway

Caption: Hypothetical signaling pathway for the anticancer activity via tubulin polymerization inhibition.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. While specific experimental data for this compound is scarce, the known biological activities and established synthetic routes for related analogues provide a strong foundation for future research. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource to stimulate and direct such research endeavors.

References

In-Vitro Screening of Novel Thioquinazolinone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro screening of novel thioquinazolinone compounds, a class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This document outlines common experimental protocols, presents a structured summary of quantitative data from various studies, and visualizes key experimental workflows and signaling pathways. Thioquinazolinones have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1]

I. Data Presentation: Biological Activity of Thioquinazolinone Derivatives

The following tables summarize the quantitative data from in-vitro screening of various thioquinazolinone derivatives, providing a comparative view of their potency against different biological targets.

Table 1: Anticancer Activity (IC50 in µM)

| Compound/Derivative | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) | Other Cell Lines | Reference |

| Quinazolinone Schiff base 1 | 6.246 | - | - | - | - | [2] |

| Quinazolinone Schiff base 2 | 5.910 | - | - | - | - | [2] |

| Quinazolinone-1,2,3-triazole (4-Isopropyl) | 10.16 | - | - | - | - | [2] |

| Quinazoline-sulfonamide 4d | 2.5 | - | - | - | - | [2] |

| Quinazoline-oxymethyltriazole 8k (72h) | 11.32 | - | - | - | - | [2] |

| Compound 5a | - | 4.87 - 205.9 | - | - | - | [3] |

| Compound 10f | 14.70 - 98.45 | 10.08 | - | - | - | [3] |

| Thioquinazolinone 1 | >50 | >50 | - | 12.3 | - | [4] |

| Thioquinazolinone 3 | 14.2 | 25.6 | - | 10.8 | - | [4] |

| N-arylbenzo[h]quinazoline-2-amine 4a | - | 1.7 - 6 | - | 1.7 - 6 | HuH-7, Caco-2, MDA-MB-468 (1.7 - 6) | [5] |

| Quinazolinone derivative 3 | 10.15 | - | - | 8.24 | - | [6] |

| Quinazolinone derivative 5 | 12.52 | - | - | 9.88 | - | [6] |

| Quinazolinone derivative 4 | - | - | - | - | Caco-2 (Significant activity) | [7] |

| Quinazolinone derivative 9 | - | - | - | - | Caco-2, HepG2, MCF-7 (Significant activity) | [7] |

Table 2: Antimicrobial Activity (MIC in µg/mL or Inhibition Zone in mm)

| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | Reference |

| 2-Thioxo-benzo[g]quinazolin-4(3H)-one 8 | B. subtilis, S. aureus (Potent) | - | - | [8] |

| 2-Thioxo-benzo[g]quinazolin-4(3H)-one 23 | B. subtilis, S. aureus (Potent) | - | - | [8] |

| Triazoloquinazolinone derivatives | S. aureus, B. subtilis (Good activity) | S. typhi, E. coli, V. cholerae, K. pneumonia (Good activity) | A. flavus, A. niger, C. albicans (Good activity) | [9] |

| THTQ | B. subtilis (9 mm), S. aureus (15-16 mm) | P. mirabilis (19 mm), E. coli (15-16 mm) | A. niger (28.57 mm), C. albicans (MIC 7.5 mg/mL) | [10] |

| Quinazolinone derivative A-5 | S. aureus, S. pyogenes (Very good) | P. aeruginosa (Good) | A. niger, C. albicans (Very good) | [11] |

| Quinazolinone derivative A-6 | S. aureus, S. pyogenes (Good) | P. aeruginosa (Good) | C. albicans (Excellent), A. niger (Very good) | [11] |

| Isoxazole series 4d | Potent activity | Potent activity | Potent activity | [12] |

| Isoxazoline series 6d | Potent activity | Potent activity | Potent activity | [12] |

Table 3: Enzyme Inhibition (IC50 in µM)

| Compound/Derivative | PDE7A1 | PDE4D2 | Tyrosinase | Other Enzymes | Reference |

| Thioxoquinazoline 15 | 0.51 | Moderately inhibits | - | PDE2A (8.2), PDE10A (11.3) | [13] |

| Thioxoquinazoline 19 | Potent | Potent | - | - | [13] |

| Thioxoquinazoline 23 | Potent | Potent | - | - | [13] |

| Thioquinazolinone-based 2-aminobenzamide 4p | - | - | - | HDAC1 (>4000-fold selectivity vs HDAC6) | [14] |

| Isopropylquinazolinone 9q | - | - | 34.67 | - | [15] |

II. Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments commonly used in the screening of novel thioquinazolinone compounds.

In-Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[2][3][6]

Protocol:

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HCT-116, A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[2] Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of the novel thioquinazolinone compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Incubate for 48 or 72 hours.[3]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals.[2] Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curves.[6]

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of the synthesized compounds.[8]

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (bacteria and fungi).

-

Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.

-

Inoculation: Spread the microbial inoculum uniformly over the surface of the agar plates.

-

Well Creation: Create wells of a specific diameter in the agar using a sterile borer.

-

Compound Application: Add a defined volume of the test compound solution (at a specific concentration) into the wells. A solvent control and standard antibiotics (e.g., ampicillin, gentamicin, amphotericin B) are also included.[8]

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Enzyme Inhibition Assay (Tyrosinase Inhibition)

This assay is used to evaluate the inhibitory effect of compounds on the enzyme tyrosinase, which is involved in melanin synthesis.[15][16]

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing sodium phosphate buffer (e.g., 0.1 M, pH 6.8), the substrate L-DOPA (e.g., 2 mM), and the test compound at various concentrations.[16]

-

Enzyme Addition: Initiate the reaction by adding a solution of mushroom tyrosinase to each well.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.[16]

-

Absorbance Measurement: Measure the formation of dopachrome by monitoring the absorbance at 475 nm using a spectrophotometer.[16]

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration. Kinetic studies can be performed to determine the type of inhibition (e.g., competitive, non-competitive, or mixed-type).[15]

III. Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate common experimental workflows and a key signaling pathway relevant to the screening of thioquinazolinone compounds.

References

- 1. Potential Biological Activities of Thioquinazolinones: Recent Updates | Scholars Middle East Publishers [saudijournals.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 12. Screening for antimicrobial and antioxidant activities of quinazolinone based isoxazole and isoxazoline derivatives, synthesis and In silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Structural Analysis, and Biological Evaluation of Thioxoquinazoline Derivatives as Phosphodiesterase 7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of novel thioquinazolinone-based 2-aminobenzamide derivatives as potent histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and tyrosinase inhibitory activities of novel isopropylquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Discovery and Synthesis of Novel Quinazoline-Based Therapeutic Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a fused heterocyclic system of benzene and pyrimidine rings, stands as a cornerstone in modern medicinal chemistry. Its versatile structure has given rise to a plethora of therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This technical guide provides an in-depth overview of recent advancements in the discovery and synthesis of novel quinazoline-based therapeutic agents, with a focus on their biological targets, mechanisms of action, and the experimental methodologies underpinning their development.

Therapeutic Landscape of Quinazoline Derivatives

Quinazoline-based compounds have shown remarkable success in clinical applications, particularly in oncology. A notable class of these compounds are tyrosine kinase inhibitors (TKIs), which have revolutionized the treatment of various cancers. Marketed drugs such as gefitinib, erlotinib, and lapatinib target the epidermal growth factor receptor (EGFR), a key player in cell proliferation and survival. Beyond EGFR, researchers are actively exploring other molecular targets. For instance, vandetanib inhibits both vascular endothelial growth factor receptor (VEGFR) and EGFR, demonstrating a multi-targeted approach. The versatility of the quinazoline core allows for structural modifications that can be tailored to inhibit a wide array of biological targets, including poly(ADP-ribose)polymerase-1 (PARP-1) and tubulin, further expanding their therapeutic potential.

Synthetic Strategies for Quinazoline Scaffolds

The synthesis of the quinazoline core and its derivatives has been a subject of extensive research, leading to the development of both classical and modern synthetic methodologies. Traditional methods often involve the condensation of anthranilic acid derivatives with various reagents. However, recent advancements have focused on more efficient and environmentally benign approaches, such as metal-catalyzed reactions and multi-component reactions (MCRs).

Transition metal catalysts, including copper, palladium, and iron, have enabled novel and efficient routes to quinazolines through C-H activation and cross-coupling reactions. For example, copper-catalyzed aerobic oxidative coupling of N-arylamidines with aldehydes or alcohols provides a direct route to quinazoline derivatives. MCRs, which involve the reaction of three or more starting materials in a single pot, offer a streamlined approach to generating molecular diversity. Microwave-assisted synthesis has also emerged as a powerful tool to accelerate reaction times and improve yields.

Experimental Protocol: A General Three-Step Synthesis of Quinazolinone Derivatives

A common synthetic route to quinazolinone derivatives involves a three-step process starting from anthranilic acid.

-

Step 1: Cyclization of Anthranilic Acid. Anthranilic acid is heated in triethyl orthoacetate. Upon cooling to -20°C, the intermediate 2-methyl-4-oxo-3,4-dihydroquinazoline crystallizes and can be collected in high purity.

-

Step 2: Introduction of a Linker. The product from Step 1 is then reacted with a suitable linker, such as (2-methyl-4-oxo-3H-quinazolin-3-yl)dithiocarbamic acid methyl ester, which can be synthesized from anthranilic acid.

-

Step 3: Derivatization. The intermediate from Step 2 is treated with various amines to generate a library of 2-methyl-3-substituted quinazolin-4-(3H)-ones.

Biological Evaluation of Quinazoline-Based Agents

The pharmacological assessment of newly synthesized quinazoline derivatives is crucial to determine their therapeutic potential. A battery of in vitro and in vivo assays are employed to evaluate their efficacy and mechanism of action.

Experimental Protocol: In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., MGC-803, MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from nanomolar to micromolar) and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is then calculated.

Experimental Protocol: Cell Cycle Analysis

Flow cytometry is used to determine the effect of a compound on the cell cycle distribution.

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is then determined.

Key Signaling Pathways Targeted by Quinazoline Derivatives

Many quinazoline-based anticancer agents exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK pathways, leading to cell proliferation, survival, and migration. Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, competitively bind to the ATP-binding pocket of the EGFR kinase domain, thereby blocking its activation and downstream signaling.

Methodological & Application

Application Notes and Protocols for 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a member of the quinazolinone class of heterocyclic compounds. Quinazolinone derivatives have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities.[1][2] These compounds have been reported to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[3][4] The 2-thioxo-2,3-dihydroquinazolin-4(1H)-one scaffold, in particular, has been a focus of research for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, based on the known activities of structurally related compounds.

Chemical Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₂N₂O₂S |

| Molecular Weight | 236.29 g/mol |

| Appearance | Solid (predicted) |

| Solubility | Expected to be soluble in organic solvents like DMSO.[5][6] |

Biological Activity

While specific data for this compound is limited, the broader class of 2-thioxo-quinazolinone derivatives has demonstrated significant biological effects, primarily as anticancer agents.[1][7][8]

Anticancer Activity: Numerous studies have reported the cytotoxic effects of 2-thioxo-quinazolinone derivatives against a variety of cancer cell lines, including:

-

Hepatocellular Carcinoma: Hep-G2[1]

-

Prostate Cancer: PC-3[1]

-

Lung Cancer: A-549[1]

-

Cervical Cancer: HeLa[3]

The cytotoxic activity of these compounds is often in the micromolar range, with some derivatives showing potent sub-micromolar efficacy.[9][10]

Mechanism of Action: The anticancer effects of quinazolinone derivatives are attributed to several mechanisms of action, including:

-

Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][10]

-

Apoptosis Induction: These compounds can trigger programmed cell death through both intrinsic and extrinsic pathways, involving the modulation of apoptosis-related proteins like Bax, Bcl-2, and caspases.[7]

-

Enzyme Inhibition: Certain derivatives have been shown to inhibit enzymes crucial for cancer cell survival and proliferation, such as COX-2 and LDHA.[7]

-

Wnt/β-catenin Signaling Inhibition: Some quinazoline compounds have been identified as potent inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers like colorectal cancer.[9]

Experimental Protocols

1. Preparation of Stock Solution

Due to the predicted low aqueous solubility of this compound, a stock solution in an organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice for this class of compounds.[5][6]

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Aseptically weigh the desired amount of the compound.

-

Dissolve the compound in a sufficient volume of sterile DMSO to achieve a high concentration stock solution (e.g., 10 mM or 50 mM).

-

Gently vortex or sonicate at room temperature to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

2. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the compound on a chosen cell line.

Materials:

-

Adherent or suspension cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO or a suitable solubilization buffer (e.g., 0.04 N HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the compound in complete cell culture medium from the stock solution. A suggested starting concentration range, based on related compounds, would be from 0.1 µM to 100 µM.[3][9]

-

Remove the overnight culture medium and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100-200 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

Table 1: Hypothetical Cytotoxicity Data of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |

| HCT-116 | Colon Cancer | Data to be determined |

| MCF-7 | Breast Cancer | Data to be determined |

| PC-3 | Prostate Cancer | Data to be determined |

| A549 | Lung Cancer | Data to be determined |

This table should be populated with experimentally derived data.

Visualizations

Signaling Pathway Diagram

Caption: Potential inhibition of the Wnt/β-catenin signaling pathway by quinazolinone derivatives.

Experimental Workflow Diagram

Caption: Workflow for determining the cytotoxicity of the compound using an MTT assay.

References

- 1. SYNTHESIS AND IN VITRO CYTOTOXICITY EVALUATION OF NEW 2-THIOXO-BENZO[g]QUINAZOLIN-4(3H)-ONE DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3748325A - Process for the preparation of quinazolinone derivatives - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. mdpi.com [mdpi.com]

- 8. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 9. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Application of 2-Thioxo-Quinazolinones in Anticancer Research: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals